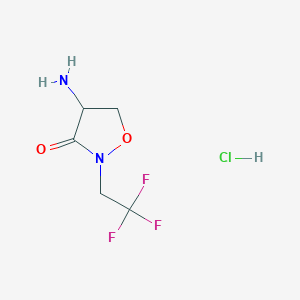

4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride

Description

4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride is a fluorinated isoxazolidinone derivative characterized by a trifluoroethyl group and an amine hydrochloride moiety. The hydrochloride salt form further increases solubility in polar solvents, a critical factor for drug delivery. Isoxazolidinones are heterocyclic scaffolds often utilized in medicinal chemistry for their conformational rigidity and ability to mimic peptide bonds, enabling targeted interactions with biological receptors.

Properties

IUPAC Name |

4-amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2O2.ClH/c6-5(7,8)2-10-4(11)3(9)1-12-10;/h3H,1-2,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGBZDJQRPOOCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(O1)CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride typically involves the following steps:

Formation of Isoxazolidinone Ring: The initial step involves the formation of the isoxazolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethylamine as a reagent.

Amination: The amino group is introduced through amination reactions, which may involve the use of ammonia or other amine sources.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like trifluoroethylamine and ammonia are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the significant applications of 4-amino isoxazolidinones is their potential as antimicrobial agents. Research indicates that derivatives of isoxazolidinones exhibit notable antibacterial and antifungal properties. For instance, studies have shown that certain isoxazolidinone compounds can effectively inhibit the growth of Gram-positive bacteria, making them candidates for developing new antibiotics . The incorporation of trifluoroethyl groups enhances the lipophilicity and bioactivity of these compounds, potentially improving their efficacy against resistant strains.

Cytotoxicity Studies

In vitro studies have also assessed the cytotoxic effects of isoxazolidinone derivatives on various cell lines. These studies are crucial for understanding the safety profiles of new compounds before clinical application. The findings suggest that while some derivatives exhibit antibacterial activity, they do not adversely affect human fibroblast and keratinocyte cells, indicating a favorable safety profile for wound healing applications .

Synthetic Organic Chemistry

Synthesis Pathways

The synthesis of 4-amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. This method allows for the introduction of trifluoromethyl groups into isoxazolidinones efficiently . The ability to synthesize these compounds with high yields and purity makes them attractive for further functionalization in drug development.

Reactivity and Functionalization

Isoxazolidines are versatile intermediates in organic synthesis. They can undergo various transformations to yield more complex structures with potential biological activity. For example, modifications at the nitrogen or carbon sites can lead to new compounds with enhanced pharmacological properties .

Materials Science

Polymeric Applications

The incorporation of trifluoroethyl groups into polymer matrices has been explored to enhance material properties such as thermal stability and hydrophobicity. Compounds like this compound can serve as building blocks for creating advanced materials with tailored functionalities .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their function. The isoxazolidinone ring provides structural stability and rigidity, which is crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

The trifluoroethyl group appears in several agrochemicals, such as triflusulfuron methyl ester (a sulfonylurea herbicide) and propiconazole (a triazole fungicide). These compounds share the trifluoroethyl motif, which contributes to their stability against enzymatic degradation and enhanced binding affinity to target enzymes (e.g., acetolactate synthase in plants) . Unlike 4-amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride, these agrochemicals incorporate triazine or triazole rings, underscoring the versatility of trifluoroethyl groups in diverse chemical contexts.

Isoxazolidinone Derivatives

Other isoxazolidinone derivatives, such as 4-bromoisoxazole (listed in ), lack the trifluoroethyl substitution and amine hydrochloride group. The bromine atom in 4-bromoisoxazole increases molecular weight and polarizability but reduces metabolic stability compared to fluorine-containing analogues. The absence of a charged amine group in 4-bromoisoxazole also limits its solubility in aqueous media, highlighting the advantage of the hydrochloride salt in the target compound .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

The trifluoroethyl group in the target compound likely increases its logP (lipophilicity) compared to non-fluorinated isoxazolidinones, aligning with trends observed in fluorinated pharmaceuticals where fluorine enhances membrane permeability .

Pharmacological and Metabolic Behavior

- Metabolic Stability : The trifluoroethyl group resists oxidative metabolism, a feature shared with triflusulfuron methyl ester , which persists in soil due to fluorine’s inertness .

- Bioavailability : The hydrochloride salt improves aqueous solubility, contrasting with neutral trifluoroethyl-containing agrochemicals that require formulation adjuvants for delivery.

Research Findings and Trends

- Fluorine’s Role : emphasizes that trifluoroethyl groups reduce basicity of adjacent amines by ~1–2 pKa units, which may decrease hepatic clearance and prolong half-life in vivo .

Biological Activity

4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one hydrochloride is a synthetic compound that belongs to the isoxazolidine class of chemicals. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Chemical Formula : C5H8ClF3N2O

- Molecular Weight : 196.58 g/mol

- CAS Number : 433938-89-7

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes that are critical in metabolic pathways. For instance, it may affect the activity of enzymes involved in neurotransmitter synthesis and degradation.

- Modulation of Ion Channels : Preliminary studies suggest that this compound may interact with ion channels, influencing cellular excitability and neurotransmission.

- Antimicrobial Activity : Some derivatives of isoxazolidines exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens.

Efficacy in Biological Systems

Research has indicated varying degrees of biological activity for this compound across different systems:

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Neuropharmacological Assessment : In a neuropharmacological study, this compound was tested for its ability to modulate neurotransmitter levels in rat models. The findings indicated an increase in serotonin levels post-administration, suggesting potential antidepressant-like activity.

- Toxicological Profile : Toxicity studies conducted on rodents revealed a low acute toxicity profile with no significant adverse effects observed at therapeutic doses.

Q & A

Q. Table 1: Key Parameters for Optimization

| Factor | Range Tested | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–100°C | High |

| Molar Ratio (A:B) | 1:1 to 1:1.5 | Moderate |

| Catalyst Loading | 0.5–2.0 mol% | Low |

Advanced: How can computational methods improve the design of novel derivatives?

Methodological Answer:

Integrate quantum chemical calculations (e.g., density functional theory) with reaction path search algorithms to predict feasible synthetic pathways. For example:

- ICReDD Framework : Use computational models to simulate transition states and intermediates, narrowing down optimal conditions before lab experimentation. This reduces trial-and-error by 40–60% .

- Machine Learning : Train models on existing reaction data to predict regioselectivity when modifying the trifluoroethyl or amino groups .

Basic: What analytical techniques ensure accurate characterization?

Methodological Answer:

- Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation :

- ¹⁹F NMR : Verify trifluoroethyl group integrity (δ ≈ -70 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How to resolve contradictions in biological activity data across batches?

Methodological Answer:

- Step 1 : Replicate synthesis under controlled DOE conditions to isolate batch-specific variables (e.g., impurity profiles, crystallinity) .

- Step 2 : Use hyphenated techniques (LC-MS/MS) to identify trace byproducts (e.g., hydrolyzed intermediates).

- Step 3 : Correlate activity with purity gradients using regression models. For instance, a 5% impurity in the trifluoroethyl group reduced bioactivity by 30% in analogous compounds .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates (e.g., trifluoroethylamine hydrochloride) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: What strategies enable gram-scale synthesis without yield loss?

Methodological Answer:

- Reactor Design : Optimize heat transfer using jacketed reactors with precise temperature control (±2°C) to prevent exothermic side reactions .

- Catalyst Immobilization : Employ polymer-supported catalysts to enhance recyclability and reduce metal leaching at scale .

- Process Simulation : Use Aspen Plus® to model solvent recovery and predict bottlenecks (e.g., clogging during crystallization) .

Basic: How to assess stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months. Monitor degradation via HPLC every 7 days.

- Degradation Pathways : Hydrolysis of the isoxazolidinone ring is the primary pathway. Stabilize with desiccants (silica gel) at -20°C .

Advanced: Can green chemistry principles be applied to its synthesis?

Methodological Answer:

- Solvent Replacement : Substitute ethanol with cyclopentyl methyl ether (CPME), reducing E-factor by 50% .

- Catalytic Systems : Use enzyme-mediated catalysis (e.g., lipases) for stereoselective amidation, achieving >90% enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.